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Compound of Interest

Compound Name: 2,6-Dinitro-p-cresol

Cat. No.: B1206616

A detailed guide for researchers, scientists, and drug development professionals on the
toxicological profiles of 2,6-Dinitro-p-cresol (DNPC) and 2,4-Dinitrophenol (DNP).

This guide provides a comprehensive comparison of the toxicity of 2,6-Dinitro-p-cresol
(DNPC) and 2,4-Dinitrophenol (DNP), two closely related nitrophenolic compounds. While both
were historically used in various industrial applications, including as pesticides and in dye
synthesis, their potent biological activity and associated toxicity have necessitated a thorough
understanding of their effects. This document summarizes key quantitative toxicity data, details
relevant experimental methodologies, and visualizes the primary mechanism of action and
experimental workflows.

Executive Summary

Both 2,6-Dinitro-p-cresol and 2,4-Dinitrophenol exert their primary toxic effect by uncoupling
mitochondrial oxidative phosphorylation. This disruption of cellular energy production leads to a
cascade of adverse effects, including hyperthermia, weight loss, and in the case of DNP, the
formation of cataracts. While data on DNP is more extensive due to its historical use as a
weight-loss drug, available information suggests that DNPC possesses a comparable degree
of toxicity. This guide aims to provide a clear, data-driven comparison to inform risk assessment
and future research.

Quantitative Toxicity Data
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The following tables summarize the available quantitative toxicity data for DNPC and DNP

across different species and routes of exposure.

Table 1: Acute Lethal Dose (LD50) Values

] . Route of
Chemical Species LD50 Value Reference(s)
Exposure
2,6-Dinitro-p- )
Mouse Intraperitoneal 24.8 mg/kg [1]
cresol (DNPC)
2,4-Dinitrophenol
Rat Oral 30 mg/kg [2]
(DNP)
Oral (Lethal
Human 14 - 43 mg/kg [2]
Dose)
Table 2: Other Toxicity Data
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. . Exposure NOAEL / Reference(s
Chemical Species . Effect
Duration LOAEL )
2,4- Decreased
o Rat ) NOAEL: 10
Dinitrophenol 7 days testis and [3]
(Newborn) . mg/kg/day
(DNP) body weight
Decreased
locomotor NOAEL: 20
Rat (Young) 28 days o [3]
activity, mg/kg/day
salivation
) Decreased NOAEL: 31
Rat Chronic ) [3]
body weight mg/kg/day
) Decreased NOAEL: 8.6
Dog Subchronic [3]
growth rate mg/kg/day
Cataract
Chronic formation,
Human ) ) [4]
(Oral) skin lesions,
weight loss

Mechanism of Action: Uncoupling of Oxidative
Phosphorylation

The primary mechanism of toxicity for both DNPC and DNP is the uncoupling of oxidative
phosphorylation in the mitochondria. In normal cellular respiration, the electron transport chain
pumps protons across the inner mitochondrial membrane, creating a proton gradient that drives
the synthesis of ATP by ATP synthase. Dinitrophenols, being lipophilic weak acids, act as
proton ionophores. They pick up protons in the intermembrane space, diffuse across the inner
mitochondrial membrane, and release the protons into the mitochondrial matrix, thus
dissipating the proton gradient. This uncouples the electron transport chain from ATP synthesis,
causing the energy to be released as heat instead of being stored in ATP.
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Caption: Mechanism of mitochondrial uncoupling by DNP and DNPC.

Signaling Pathways Affected

The disruption of cellular energy homeostasis by dinitrophenols can lead to alterations in
various signaling pathways. Studies on DNP have shown that it can modulate pathways related

to cellular stress, metabolism, and survival.
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Caption: Signaling pathways modulated by DNP/DNPC.

Experimental Protocols
Acute Oral Toxicity (LD50) Determination (Modified from
OECD Guideline 425)

This protocol outlines a general procedure for determining the median lethal dose (LD50) of a
substance administered orally.

1. Animals:
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Species: Healthy, young adult rats (e.g., Wistar or Sprague-Dawley), nulliparous and non-
pregnant females are preferred.

Housing: Housed in appropriate conditions with a 12-hour light/dark cycle and access to
standard laboratory diet and water ad libitum, except for a brief fasting period before dosing.

. Dose Preparation:

The test substance is typically dissolved or suspended in a suitable vehicle (e.g., water, corn
oil). The vehicle should be non-toxic at the volume administered.

. Administration:
Animals are fasted overnight (for rats) prior to dosing.

The substance is administered by oral gavage in a single dose. The volume should not
exceed 1-2 mL/100g body weight.

. Procedure (Up-and-Down Method):
A single animal is dosed at a starting dose level below the estimated LD50.
If the animal survives, the next animal is dosed at a higher dose level.
If the animal dies, the next animal is dosed at a lower dose level.

This process is continued until a sufficient number of animals have been tested at different
dose levels around the estimated LD50.

. Observation:

Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes,
respiratory, and autonomic and central nervous system signs), and changes in body weight
for at least 14 days.

. Data Analysis:

The LD50 is calculated using statistical methods, such as the maximum likelihood method.
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Caption: Experimental workflow for LD50 determination.
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Cataract Assessment in Animal Models

This protocol describes a general method for assessing cataract formation induced by chemical
exposure.

1. Animal Model:
e Species: Rabbits, rats, or mice are commonly used.

¢ Induction: Cataracts can be induced by chronic administration of the test substance (e.g., in
the diet or by oral gavage).

2. Examination:

» Pupil Dilation: The pupils of the animals are dilated using a mydriatic agent (e.g.,
tropicamide) to allow for a clear view of the lens.

 Slit-Lamp Biomicroscopy: The lenses are examined using a slit-lamp biomicroscope. This
instrument allows for a detailed, three-dimensional view of the lens and can detect subtle
opacities.

3. Scoring:

o Cataracts are typically graded based on the extent and density of the opacity. A scoring
system (e.g., from O = clear lens to 4 = mature cataract) is used to quantify the severity.

4. Histopathology:

o At the end of the study, the eyes are enucleated, fixed, and processed for histological
examination to confirm the presence and characteristics of the cataracts.
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Caption: Workflow for cataract assessment in animal models.

Conclusion

The available toxicological data for 2,6-Dinitro-p-cresol and 2,4-Dinitrophenol indicate that
both are highly toxic compounds with a shared mechanism of action. The primary hazard
associated with these substances is the uncoupling of oxidative phosphorylation, leading to
severe metabolic disturbances. While DNP has a more extensive toxicological database,
particularly regarding its effects in humans, the data on DNPC and related dinitrocresols
suggest a similar potential for harm. Researchers and professionals in drug development
should exercise extreme caution when handling these compounds and consider their potent
and multifaceted toxicity in any risk assessment or experimental design. Further research,
particularly on the oral toxicity of DNPC, would be beneficial for a more complete comparative
analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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and industry. Email: info@benchchem.com
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